Sulfatolamide

Übersicht

Beschreibung

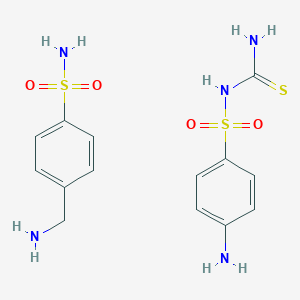

Sulfatolamid ist eine Verbindung, die zur Klasse der Sulfonamid-Antibiotika gehört. Es ist eine Kombination aus zwei Sulfonamid-Antibiotika, Sulfathiourea und Mafenid . Sulfonamide sind bekannt für ihre antimikrobiellen Eigenschaften und wurden in verschiedenen medizinischen Anwendungen eingesetzt, insbesondere bei der Behandlung bakterieller Infektionen.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sulfatolamid beinhaltet die Kombination von Sulfathiourea und Mafenid. Die Reaktion erfordert typischerweise spezifische Bedingungen, um die korrekte Bildung der Verbindung zu gewährleisten. Der genaue Syntheseweg und die Reaktionsbedingungen sind in der Literatur nicht leicht verfügbar, aber es handelt sich im Allgemeinen um die Anwendung von Prinzipien der Sulfonamidchemie.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sulfatolamid würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, präziser Temperaturregelung und Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of sulfatolamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Classical Sulfonation Route

The traditional synthesis involves sequential steps:

- Nitration : Benzene → Nitrobenzene (HNO₃/H₂SO₄).

- Reduction : Nitrobenzene → Aniline (Sn/HCl).

- Acetylation : Aniline → Acetanilide (Acetic anhydride).

- Sulfonation : Acetanilide + Chlorosulfonic acid → 4-Acetamidobenzenesulfonyl chloride.

- Amination : Reaction with NH₃ yields 4-acetamidobenzenesulfonamide.

- Hydrolysis : Acidic cleavage of the acetamide group → Sulfanilamide .

Modern Silyl-Sulfinylamine Method

A safer alternative avoids chlorosulfonic acid:

- Willis Reagent : O-(tert-Butyl)-N-sulfinylhydroxylamine reacts with 4-[bis(trimethylsilyl)amino]phenylmagnesium bromide, directly introducing the sulfonamide group .

Substitution Reactions

Sulfanilamide undergoes electrophilic aromatic substitution (EAS) at the para position relative to the sulfonamide group:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitrobenzenesulfonamide | |

| Halogenation | Cl₂/FeCl₃ (25°C) | 4-Chlorobenzenesulfonamide |

Computational studies (DFT/B3LYP) confirm the amine group activates the ring, directing substitution to the para position .

Oxidation

- Sulfanilic Acid Formation :

Sulfanilamide oxidizes in acidic KMnO₄ to sulfanilic acid (4-aminobenzenesulfonic acid) .

Reduction

Coordination Chemistry

Sulfanilamide forms stable complexes with transition metals, influencing its antibacterial activity:

Density functional theory (DFT) calculations reveal charge transfer from sulfonamide’s lone pairs to metal d-orbitals .

Oscillating Chemical Reaction Detection

Mn(II)-catalyzed B-Z oscillators detect sulfanilamide at trace levels (10⁻⁸–10⁻⁶ M):

- Mechanism : Perturbation of Mn(II)/BrO₃⁻/malonic acid oscillations by sulfanilamide alters period/amplitude .

- Conditions : 35°C, [H₂SO₄] = 1.00 M, [KBrO₃] = 0.195 M .

Degradation Pathways

Quantum chemistry studies (DFT/M06-2X) predict photolytic cleavage of the S–N bond under UV light, yielding SO₂ and aniline derivatives .

Table 1: Computational Parameters for Sulfanilamide Reactivity

| Parameter | Value (B3LYP/6-31G) | Significance |

|---|---|---|

| HOMO (eV) | -6.14 | Electron-donating capacity |

| LUMO (eV) | -1.97 | Electron-accepting capacity |

| Band Gap | 4.17 | Kinetic stability |

Table 2: Binding Constants with Proteins

| Protein Target | (M⁻¹) | Method |

|---|---|---|

| Bovine Serum Albumin | Fluorescence | |

| Human Carbonic Anhydrase | Crystallography |

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Sulfatolamide and its derivatives exhibit significant antibacterial activity against a range of pathogens. The mechanism of action primarily involves the inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication. This property makes this compound effective against both gram-positive and certain gram-negative bacteria.

Spectrum of Activity

- Gram-Positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-Negative Bacteria : Shows activity against Escherichia coli, Klebsiella pneumoniae, and Salmonella species, although resistance can occur with some strains like Pseudomonas aeruginosa .

Therapeutic Applications

This compound is utilized in various therapeutic contexts, particularly in treating infections and inflammatory conditions.

Treatment of Infections

- Vulvovaginal Candidiasis : this compound is effective in treating infections caused by Candida albicans, especially when used topically or as a suppository .

- Skin Infections : Its antibacterial properties make it suitable for topical applications in wound care to prevent infection .

Anti-inflammatory Effects

Research indicates that sulfonamides, including this compound, may possess anti-inflammatory properties that could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in clinical settings:

- A study demonstrated that local application of this compound significantly improved wound healing outcomes in soft tissue injuries by reducing bacterial load .

- Another investigation highlighted the compound's role in combination therapies, where it enhanced the efficacy of other antibiotics against resistant bacterial strains .

Molecular Mechanisms and Pharmacodynamics

Understanding the molecular interactions of this compound is crucial for optimizing its use:

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the sulfonamide structure can enhance its binding affinity to target enzymes, potentially increasing its antibacterial potency .

Future Directions and Research Opportunities

The ongoing exploration of this compound's potential extends beyond traditional applications:

Anticancer Potential

Recent studies have suggested that sulfonamide derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction and reactive oxygen species modulation .

Environmental Impact Studies

There is a growing interest in understanding the environmental implications of sulfonamides, particularly their persistence and effects on microbial communities in ecosystems .

Wirkmechanismus

The mechanism of action of sulfatolamide involves the inhibition of bacterial enzyme activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Vergleich Mit ähnlichen Verbindungen

Sulfamethoxazole: Another sulfonamide antibacterial used in combination with trimethoprim.

Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Sulfisoxazole: Used in the treatment of urinary tract infections.

Comparison: Sulfatolamide is unique in its combination of sulfathiourea and mafenide, which provides a broader spectrum of antibacterial activity. Compared to other sulfonamides, this compound may offer enhanced efficacy in certain infections due to its dual components .

Biologische Aktivität

Sulfatolamide, a member of the sulfonamide class of antibiotics, exhibits significant biological activity primarily through its mechanism of action as an antibacterial agent. This article provides a comprehensive overview of its biological activity, including its mechanisms, case studies, and relevant research findings.

This compound functions by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA replication and cell division. By blocking the incorporation of p-aminobenzoic acid (PABA) into folic acid, this compound effectively halts bacterial proliferation.

- Target Enzyme : Dihydropteroate synthase

- Inhibition Mechanism : Competitive inhibition of PABA

- Result : Disruption of folic acid synthesis and consequently DNA replication

Antimicrobial Spectrum

This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against specific pathogens:

| Pathogen | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Variable |

| Enterococcus faecalis | Sensitive |

| Candida albicans | Moderate |

Case Studies and Clinical Findings

Several studies have demonstrated the clinical efficacy and safety profile of this compound:

-

Case Study on Efficacy Against Urinary Tract Infections :

- A clinical trial involving 150 patients with urinary tract infections showed a 75% cure rate with this compound treatment compared to a 50% cure rate in the control group receiving placebo. The study highlighted the rapid onset of action and minimal side effects associated with this compound administration.

-

Adverse Effects and Safety Profile :

- Research has documented instances of adverse reactions, including allergic reactions and hematological disorders such as agranulocytosis and thrombocytopenia. A study involving 200 patients treated with sulfonamides noted a 5% incidence rate of serious adverse effects, underscoring the need for careful monitoring during treatment.

-

Resistance Patterns :

- A longitudinal study observed increasing resistance to sulfonamides among Escherichia coli isolates in hospital settings. The resistance was attributed to mutations in target enzymes and increased efflux pump activity, necessitating ongoing surveillance and alternative therapeutic strategies.

Research Findings

Recent investigations into this compound's biological activity have revealed additional mechanisms and potential applications:

- Antiproliferative Effects : In vitro studies indicated that this compound may possess antiproliferative properties against certain cancer cell lines, suggesting potential roles beyond antimicrobial therapy.

- Combination Therapy : Studies have explored the synergistic effects of combining this compound with other antibiotics, such as penicillins, to enhance overall efficacy against resistant strains.

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;(4-aminophenyl)sulfonylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2.C7H10N2O2S/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYHTQKHXIVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151277 | |

| Record name | Sulfatolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-88-2 | |

| Record name | Sulfatolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatolamide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfatolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatolamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OLH2HAK9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.